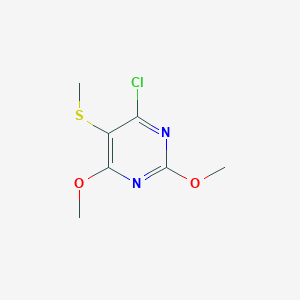
Thiazole-4-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole-4-carboxamidine is a heterocyclic compound containing a thiazole ring and a formamidine group. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazolyl formamidine typically involves the reaction of thiazole derivatives with formamidine precursors. One common method is the reaction of thiazole-4-carboxaldehyde with formamidine acetate under acidic conditions . Another approach involves the use of sulfonated rice husk ash as a catalyst to promote the reaction between aromatic amines and ethyl orthoformate .
Industrial Production Methods: Industrial production of 4-thiazolyl formamidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts, such as sulfonated rice husk ash, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Thiazole-4-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiazole oxides.
Reduction: Reduction reactions can convert the formamidine group to formamide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Thiazole oxides.
Reduction: Formamide derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Thiazole-4-carboxamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-thiazolyl formamidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thiazole-4-carboxamidine can be compared with other thiazole derivatives:
Similar Compounds: Thiabendazole, sulfathiazole, and ritonavir.
Properties
Molecular Formula |
C4H5N3S |
|---|---|
Molecular Weight |
127.17 g/mol |
IUPAC Name |
1,3-thiazole-4-carboximidamide |
InChI |
InChI=1S/C4H5N3S/c5-4(6)3-1-8-2-7-3/h1-2H,(H3,5,6) |
InChI Key |
GDTDIYWCUMNNPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol](/img/structure/B8630413.png)
![4-[1,3]Dioxolan-2-yl-2-fluorophenol](/img/structure/B8630420.png)

![3-{4-[(3-Cyanophenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8630436.png)



![4,5-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8630461.png)




![2-[2-(1-Methylpiperidin-2-yl)propyl]aniline](/img/structure/B8630502.png)
